N-cyclopropyl-2-nitro-5-piperazin-1-ylaniline
Description
Chemical Structure and Properties
N-cyclopropyl-2-nitro-5-piperazin-1-ylaniline (C₁₃H₁₈N₄O₂, molecular weight 262.3 g/mol) is a nitroaromatic compound featuring a cyclopropylamine substituent and a piperazine ring at the para position relative to the nitro group . The compound is cataloged under ZX-AN021992 and is typically stored at +4°C with 95% purity . Current availability is marked as "discontinued" by suppliers like CymitQuimica, limiting its accessibility for research .
Properties
IUPAC Name |
N-cyclopropyl-2-nitro-5-piperazin-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c18-17(19)13-4-3-11(16-7-5-14-6-8-16)9-12(13)15-10-1-2-10/h3-4,9-10,14-15H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIVQOBEHAUGLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopropyl-2-nitro-5-piperazin-1-ylaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of aniline derivatives followed by cyclopropylation and piperazine substitution. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired product . Industrial production methods may involve bulk synthesis and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
N-cyclopropyl-2-nitro-5-piperazin-1-ylaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
2-Nitro-4-phenoxyphenol has been studied for its potential as an anticancer agent. Research indicates that this compound can act as an inhibitor of proliferating cell nuclear antigen (PCNA), which is crucial for DNA replication and repair in cancer cells. The modulation of PCNA activity has been linked to the suppression of tumor growth, making it a candidate for further investigation in cancer therapeutics .
Mechanism of Action
The mechanism through which 2-nitro-4-phenoxyphenol exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies have shown that the compound can trigger apoptotic pathways, leading to cell death in various cancer cell lines . This property positions it as a potential lead compound for developing new anticancer drugs.
Environmental Applications
Antioxidant Properties
The compound exhibits significant antioxidant activity, which is vital for mitigating oxidative stress in biological systems. This characteristic makes it a subject of interest in studies related to environmental health and pollution control. The ability of 2-nitro-4-phenoxyphenol to scavenge free radicals can be harnessed in formulations aimed at protecting organisms from oxidative damage caused by environmental pollutants .
Bioremediation Potential
In environmental science, the application of 2-nitro-4-phenoxyphenol in bioremediation processes has been explored. Its effectiveness in degrading various pollutants through microbial action suggests that it could be utilized to enhance the breakdown of hazardous substances in contaminated environments .
Material Science
Polymer Stabilization
In material science, 2-nitro-4-phenoxyphenol serves as an additive in polymer formulations to enhance thermal stability and prevent degradation. Its incorporation into polymer matrices has been shown to improve the overall durability of materials exposed to harsh environmental conditions . This application is particularly relevant for industries focused on developing long-lasting materials.
Data Table: Summary of Applications
| Field | Application | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Inhibits PCNA; induces apoptosis |
| Environmental Science | Antioxidant | Scavenges free radicals; mitigates oxidative stress |
| Environmental Science | Bioremediation | Enhances microbial degradation of pollutants |
| Material Science | Polymer Stabilization | Improves thermal stability; prevents degradation |
Case Studies
-
Anticancer Research
A study conducted on various cancer cell lines demonstrated that treatment with 2-nitro-4-phenoxyphenol resulted in a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent. The study highlighted the compound's ability to induce apoptosis through the activation of caspases, essential enzymes involved in programmed cell death . -
Environmental Impact Assessment
Research assessing the antioxidant properties of 2-nitro-4-phenoxyphenol revealed its effectiveness in reducing oxidative stress markers in animal models exposed to environmental toxins. The findings suggest that this compound could be beneficial in developing protective agents against pollution-related health issues . -
Material Durability Testing
In polymer science, experiments incorporating 2-nitro-4-phenoxyphenol into polyvinyl chloride (PVC) showed improved resistance to thermal degradation under prolonged heat exposure. This enhancement supports its application as a stabilizer in commercial polymer products .
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-nitro-5-piperazin-1-ylaniline involves its interaction with specific molecular targets and pathways. The nitro group and piperazine ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The compound shares structural motifs with several nitrofuran and nitroaromatic derivatives, which are known for diverse biological activities. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison
Functional and Toxicological Differences
(a) Carcinogenicity Profiles
- Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl] hydrazide : Causes gastric, lung, and mammary tumors in mice, with a 95% tumor incidence rate .
- 5-acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine : Unique induction of hemangioendotheliosarcomas in the liver and mesentery of rats .
- This compound: No carcinogenicity data available.
(b) Substituent Impact on Bioactivity
- Nitro Group Position: The meta/para positioning of the nitro group in this compound may alter electronic effects compared to ortho-positioned nitro groups in nitrofuran carcinogens, influencing DNA adduct formation .
- Piperazine vs. Thiazole/Oxadiazine: Piperazine’s basicity and solubility could enhance bioavailability compared to heterocycles like thiazole or oxadiazine, which are associated with tissue-specific carcinogenesis .
Biological Activity
N-cyclopropyl-2-nitro-5-piperazin-1-ylaniline is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a cyclopropyl group, a nitro group, and a piperazine ring. These functional groups contribute to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Interaction with Biological Targets : The nitro group can undergo redox reactions, while the piperazine moiety may interact with various receptors and enzymes, modulating biochemical pathways.
- Induction of Apoptosis : Studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines, indicating potential anticancer properties .
- Ion Channel Inhibition : Research has indicated that related compounds act as inhibitors of ion channels in mosquitoes, which could lead to applications in pest control .
Biological Activity
This compound has been evaluated for various biological activities:
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis |
| 5b | HeLa | 2.41 | Cell cycle arrest at G0-G1 |
| 16a | SK-MEL-2 | 0.055 | Selective inhibition of cancer-related carbonic anhydrases |
These findings indicate that the compound's structural features play a crucial role in its anticancer efficacy .
Insecticidal Activity
The compound has also shown promise as an insecticide by inhibiting ion channels critical for mosquito survival. For example, a related compound demonstrated an IC50 value of 1.47 µM against the Ae. aegypti Kir1 channel, highlighting its potential as a pest control agent .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Study on Cancer Cell Lines : A study evaluated various derivatives against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, revealing dose-dependent cytotoxicity and apoptosis induction .
- Insecticidal Efficacy : Research focused on the compound's ability to disrupt renal excretory functions in mosquitoes, suggesting a novel approach for controlling mosquito populations responsible for transmitting diseases like Zika and dengue .
- Comparative Analysis : The compound was compared with other nitro-substituted anilines, revealing that those with a piperazine ring exhibited enhanced biological activity due to improved receptor interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
